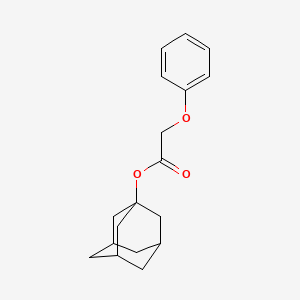

1-adamantyl phenoxyacetate

Description

Contextualization within Adamantane (B196018) Chemistry Research

Adamantane (C₁₀H₁₆) is the simplest diamondoid, a class of organic compounds with a molecular structure resembling a fragment of the diamond crystal lattice. wikipedia.org Its name, derived from the Greek adamantinos (related to diamond), alludes to this structural similarity. wikipedia.org Adamantane consists of three fused cyclohexane (B81311) rings in the rigid, strain-free chair conformation, resulting in a unique, highly symmetrical (Td symmetry), and three-dimensional cage-like structure. wikipedia.orgpublish.csiro.au

Key Physicochemical Properties of the Adamantane Moiety:

High Lipophilicity: The bulky, hydrocarbon-rich structure of adamantane makes it highly lipophilic (fat-soluble). This property is frequently exploited in drug design to enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile. publish.csiro.auscispace.com

Rigidity and Stability: The adamantane scaffold is virtually strain-free and conformationally rigid. wikipedia.orgpublish.csiro.au This rigidity allows it to act as a robust, predictable anchor for orienting functional groups in specific spatial arrangements, which is crucial for precise interactions with biological targets like enzyme active sites or receptors. publish.csiro.aupublish.csiro.au

High Melting Point: For a hydrocarbon of its molecular weight, adamantane has an exceptionally high melting point of 270 °C, which is a consequence of its stable, crystalline structure. wikipedia.orgjinchemical.com

The introduction of the adamantane moiety into bioactive molecules is a well-established strategy in medicinal chemistry. scispace.comresearchgate.net Its primary role is often to serve as a "lipophilic bullet," improving a drug's absorption and distribution. scispace.com Furthermore, its stable cage can protect nearby functional groups from metabolic degradation, potentially increasing a drug's half-life. publish.csiro.au These characteristics have led to the incorporation of adamantane in several clinically approved drugs for a range of diseases, including viral infections and neurodegenerative disorders. publish.csiro.auresearchgate.net

Significance of the Phenoxyacetate (B1228835) Scaffold in Bioactive Molecule Design

The phenoxyacetate scaffold, characterized by a phenyl ring linked to an acetic acid group via an ether bond, is a privileged structure in the design of biologically active molecules. jetir.orginnovareacademics.in Derivatives of phenoxyacetic acid have been investigated for a wide array of pharmacological activities. innovareacademics.in

Reported Biological Activities of Phenoxyacetic Acid Derivatives:

Antihyperlipidemic innovareacademics.in

Hypoglycemic innovareacademics.innih.gov

Antimicrobial (antibacterial and antifungal) jetir.orginnovareacademics.inresearchgate.net

Antitubercular innovareacademics.in

Anti-inflammatory and Analgesic jetir.orginnovareacademics.in

Anticancer jetir.org

Herbicidal (as plant growth regulators) jetir.orgmdpi.com

The versatility of the phenoxyacetate core stems from its synthetic accessibility and the ease with which its aromatic ring can be substituted. jetir.orgmdpi.com By adding different functional groups to the phenyl ring, chemists can modulate the electronic properties, reactivity, and steric profile of the molecule, thereby fine-tuning its biological activity and specificity for a particular target. mdpi.com This makes the phenoxyacetate group a valuable building block for developing new therapeutic agents and other functional chemicals. jetir.orginnovareacademics.in

Overview of Academic Research Trajectories for 1-Adamantyl Phenoxyacetate

Research on this compound, more specifically its isomer [4-(1-adamantyl)phenoxy]acetic acid , combines the lipophilic, rigid adamantane cage with the versatile phenoxyacetic acid scaffold. Academic investigations have primarily focused on its synthesis, structural characterization, and exploration as an intermediate for creating more complex, biologically active molecules.

Synthesis and Characterization: The typical synthesis of [4-(1-adamantyl)phenoxy]acetic acid involves a two-step process. First, a phenol (B47542) is adamantylated using 1-adamantanol (B105290) in the presence of an acid catalyst. The resulting 4-(1-adamantyl)phenol (B49145) is then reacted with chloroacetic acid under basic conditions in a nucleophilic substitution reaction (etherification) to yield the final product.

Structural confirmation of the compound relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: Reveals characteristic peaks for the carbonyl (C=O) group of the carboxylic acid and the C-O-C ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra show distinct signals for the protons of the bulky adamantyl group, the aromatic protons on the phenoxy ring, and the methylene (B1212753) protons of the acetate (B1210297) group.

Research Applications: The primary research trajectory for this compound and its ester form, ethyl 4-(1-adamantyl)phenoxyacetate , has been their use as chemical intermediates or building blocks. researchgate.netresearchgate.netscite.ai Researchers have utilized these molecules as starting materials to synthesize novel derivatives with potential therapeutic applications. For instance, ethyl 4-(1-adamantyl)phenoxyacetate has been used to prepare hydrazide derivatives that were subsequently converted into hydrazones and evaluated for trypanocidal (anti-parasitic) activity. researchgate.netscite.ai In another line of research, the 2-(4-(adamantan-1-yl)phenoxy)acetic acid core was used to create N-hydroxyacetamide derivatives, which were also tested against trypanosomes. researchgate.net

Additionally, broader research into adamantane derivatives has explored their potential for antimicrobial and anticancer activities, suggesting possible, though less directly explored, avenues for this compound derivatives. researchgate.net Some studies have also pointed to potential applications in plant growth regulation.

Data Tables

Table 1: Chemical and Physical Properties of [4-(1-Adamantyl)phenoxy]acetic acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[4-(1-Adamantyl)phenoxy]acetic acid | |

| CAS Number | 52804-26-9 | sigmaaldrich.com |

| Molecular Formula | C₁₈H₂₂O₃ |

| Molecular Weight | 286.37 g/mol | |

Table 2: Spectroscopic Data for [4-(1-Adamantyl)phenoxy]acetic acid

| Technique | Characteristic Signals | Source |

|---|---|---|

| IR Spectroscopy | ~1723 cm⁻¹ (C=O stretch), ~1238 cm⁻¹ (C-O-C ether stretch) |

| ¹H NMR Spectroscopy | δ 1.6–2.1 ppm (adamantyl protons), δ 4.6–4.8 ppm (methylene protons), δ 6.8–7.2 ppm (aromatic protons) | |

Table 3: Investigated Biological Activities of Molecules Derived from this compound

| Derivative Class | Investigated Activity | Research Context | Source |

|---|---|---|---|

| Hydrazones | Trypanocidal | Synthesized from ethyl 4-(1-adamantyl)phenoxyacetate as a starting material for anti-parasitic agents. | researchgate.netscite.ai |

| N-Hydroxyacetamides | Trypanocidal | The phenoxy acetohydroxamic derivative showed activity against trypanosomes. | researchgate.net |

| Amino-propanols | Antimicrobial | Derivatives created from related adamantyl phenoxy ethers showed antimicrobial activity. | researchgate.net |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Adamantanol |

| This compound |

| [4-(1-Adamantyl)phenoxy]acetic acid |

| 4-(1-Adamantyl)phenol |

| Adamantane |

| Chloroacetic acid |

| Ethyl 4-(1-Adamantyl)phenoxyacetate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-adamantyl 2-phenoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c19-17(12-20-16-4-2-1-3-5-16)21-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFUBZVTFZGIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC(=O)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Adamantyl Phenoxyacetate and Analogues

Foundational Synthetic Routes to the 1-Adamantyl Phenoxyacetate (B1228835) Core

The construction of the 1-adamantyl phenoxyacetate scaffold can be achieved through several strategic pathways, primarily involving etherification, esterification, and direct adamantylation of aromatic precursors.

Etherification and Esterification Strategies

A common and direct method for the synthesis of the this compound core involves the etherification of an adamantyl-substituted phenol (B47542). Specifically, 4-(1-adamantyl)phenol (B49145) can be reacted with an haloacetic acid or its ester, such as chloroacetic acid or ethyl bromoacetate (B1195939), in the presence of a base.

One documented procedure involves the reaction of 4-(1-adamantyl)phenol with chloroacetic acid in an alkaline medium, such as sodium hydroxide (B78521) in ethanol (B145695), followed by refluxing for several hours. Subsequent acidification of the reaction mixture precipitates the desired [4-(1-Adamantyl)phenoxy]acetic acid. Optimization of this reaction can be achieved through recrystallization from solvents like ethanol or benzene. Another approach utilizes potassium carbonate or sodium hydroxide as the base in a polar solvent like acetone (B3395972) or DMF, with reaction times ranging from 12 to 24 hours at 60–80°C, yielding the product in purities of 68–92%. The efficiency of this etherification can be enhanced by employing phase-transfer catalysts such as tetrabutylammonium (B224687) bromide.

Alternatively, an esterification route can be employed. This typically involves the initial synthesis of [4-(1-Adamantyl)phenoxy]acetic acid, which is then esterified. For instance, the acid can be reacted with an alcohol in the presence of an acid catalyst to yield the corresponding ester. A related method involves the reaction of p-(1-adamantyl)-phenol with ethyl bromoacetate to directly form 4-(1-adamantyl)-phenoxyacetic acid ethyl ester. prepchem.com

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 4-(1-Adamantyl)phenol, Chloroacetic acid | NaOH, Ethanol, Reflux 3-5h, Acidification | [4-(1-Adamantyl)phenoxy]acetic acid | Not specified | |

| 4-(1-Adamantyl)phenol, Chloroacetic acid | K₂CO₃ or NaOH, Acetone or DMF, 60-80°C, 12-24h | [4-(1-Adamantyl)phenoxy]acetic acid | 68-92% purity | |

| p-(1-Adamantyl)-phenol, Ethyl bromoacetate | Not specified | 4-(1-Adamantyl)-phenoxyacetic acid ethyl ester | Not specified | prepchem.com |

Adamantylation Approaches for Aryl-Containing Precursors

An alternative strategy for constructing the this compound framework is to introduce the adamantyl group onto a pre-formed phenoxyacetate backbone. This is typically achieved through Friedel-Crafts alkylation.

In this approach, a phenoxyacetate ester, such as ethyl phenoxyacetate, is subjected to adamantylation using an adamantylating agent like 1-adamantanol (B105290) or 1-bromoadamantane (B121549) in the presence of a Lewis or Brønsted acid catalyst. nih.gov Suitable catalysts for this reaction include Amberlite 200 (H⁺ form) or boron trifluoride etherate (BF₃·Et₂O). The reaction with 1-adamantanol is often preferred as it avoids the handling of more reactive adamantyl halides. The resulting adamantylated ester can then be hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding phenoxyacetic acid. Yields for this two-step process (adamantylation followed by hydrolysis) are reported to be in the range of 70–88%.

The adamantylation of aromatic compounds can also be effectively carried out using triflic acid (TfOH) as a promoter in an ionic liquid solvent like [BMIM][OTf]. psu.edu This method has been successfully applied to various aromatic substrates using 1-adamantanol, 1-adamantyl chloride, and 1-adamantyl bromide as the adamantylating agents. psu.edu For instance, the adamantylation of N-aryl acetamides with hydroxy adamantane (B196018) derivatives in trifluoroacetic acid has been shown to produce para-substituted products in high yields (83–99%) and purity (95–99%). researchgate.net

| Aryl Precursor | Adamantylating Agent | Catalyst/Solvent | Product | Yield | Reference |

| Ethyl phenoxyacetate | 1-Adamantanol | Amberlite 200 (H⁺) or BF₃·Et₂O | Ethyl [4-(1-adamantyl)phenoxy]acetate | 70-88% (after hydrolysis) | |

| Phenol derivatives | 1-Adamantanol | Phosphoric acid or Boron tris(triflate) | 4-(1-Adamantyl)phenol derivatives | 75-85% | |

| Aromatic substrates | 1-AdaOH, 1-AdaCl, 1-AdaBr | TfOH, [BMIM][OTf] | Aryl-adamantanes | High yields | psu.edu |

| N-Aryl acetamides | Hydroxy adamantane derivatives | Trifluoroacetic acid | para-Adamantylaminoarenes | 83-99% | researchgate.net |

Derivatization and Functionalization of the Phenoxyacetate Moiety

The phenoxyacetate portion of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of analogues with potentially new properties.

Amide and Hydrazide Formation

The carboxylic acid group of [4-(1-adamantyl)phenoxy]acetic acid can be readily converted into amides and hydrazides. Standard peptide coupling methods can be employed for amide synthesis, where the carboxylic acid is activated and then reacted with a primary or secondary amine. For instance, small enkephalin-related peptides have been synthesized with a 1-adamantanamine moiety coupled through an amide linkage at the C-terminus. nih.gov

Hydrazide formation is typically achieved by reacting the corresponding ester, such as ethyl [4-(1-adamantyl)phenoxy]acetate, with hydrazine (B178648) hydrate (B1144303). niscpr.res.inniscpr.res.in These hydrazides are valuable intermediates for the synthesis of various heterocyclic systems. For example, 1-adamantyl carbohydrazide (B1668358) has been synthesized by reacting methyl 1-adamantanecarboxylate with hydrazine hydrate and subsequently used to prepare hydrazide-hydrazones. nih.govnih.gov Similarly, 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazides have been synthesized from the corresponding phenoxyacetates and hydrazine hydrate. niscpr.res.inniscpr.res.in

Incorporation of Nitrogen-Containing Heterocycles (e.g., Oxadiazoles, Thiazoles, Triazoles)

The [4-(1-adamantyl)phenoxy]acetic acid core is a useful precursor for the synthesis of various nitrogen-containing heterocycles.

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from the corresponding phenoxyacetic acid hydrazide. A general method involves the conversion of a phenoxyacetic acid to its ester, followed by reaction with hydrazine hydrate to form the hydrazide. nih.gov This hydrazide can then be cyclized to form the oxadiazole ring. For example, a series of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles has been synthesized and evaluated for biological activity. rroij.com

Thiazoles: Thiazole (B1198619) derivatives can also be accessed from intermediates derived from this compound. For instance, ethyl [o-(2-amino-4-thiazolyl)]phenoxyacetate can be condensed with substituted aromatic acid chlorides to form 2-(substituted phenyl carboxamido)-4-(o-ethylacetate oxy phenyl) thiazole derivatives. tsijournals.com The synthesis of adamantane derivatives containing a thiazole moiety has also been reported, often involving the use of coupling agents like TBTU. researchgate.net

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from phenoxyacetic acid precursors. A multi-step protocol can involve the hydrazinolysis of an ethyl-2-phenoxyacetate, followed by reaction with an isothiocyanate and subsequent cyclization to form a triazole-thiol. documentsdelivered.com This can then be further functionalized. Another approach for synthesizing adamantyl-containing triazoles is the 1,3-dipolar cycloaddition reaction between an adamantyl-substituted azide (B81097) and a terminal alkyne, often catalyzed by copper. thieme-connect.de

| Heterocycle | Synthetic Approach | Key Intermediates | Reference |

| Oxadiazole | Cyclization of hydrazides | [4-(1-Adamantyl)phenoxy]acetyl hydrazide | nih.govrroij.com |

| Thiazole | Condensation reactions | Ethyl [o-(2-amino-4-thiazolyl)]phenoxyacetate | tsijournals.comresearchgate.net |

| Triazole | Cyclization of thioamides; 1,3-Dipolar cycloaddition | Phenoxyacetyl hydrazide derivatives; Adamantyl-substituted azides | documentsdelivered.comthieme-connect.de |

Diverse Linker and Side Chain Modulations

The core structure of this compound allows for extensive modifications of the linker between the adamantyl and phenoxy groups, as well as the side chain extending from the phenoxy ring. These modifications are crucial for fine-tuning the physicochemical and biological properties of the molecules.

The length and nature of the linker can be varied. For example, instead of a direct ether linkage, an extended alkyl chain can be introduced. Phenylacetic acid, 2-(1-adamantyl)ethyl ester is an example where an ethyl group serves as the linker. nih.gov

The aromatic ring can also be substituted with various functional groups to modulate the electronic and steric properties of the molecule. Furthermore, the acetic acid side chain can be replaced with other acidic moieties or functional groups to explore different interactions with biological targets. For instance, propionic acid derivatives have been synthesized from 1-adamantyl-1,3,4-thiadiazole precursors. nih.gov The synthesis of adamantane derivatives with modified peptide linkers containing a thiazole moiety has also been reported. researchgate.net

Adamantane Core Modifications and Resulting Structural Diversities

Modifications to the adamantane cage of this compound are a key strategy for tuning its physicochemical and biological properties. These modifications primarily involve the introduction of substituents at various positions on the adamantane core and the linkage of multiple adamantyl moieties.

C-1 and C-2 Positional Substitutions on the Adamantane Cage

While the parent this compound features an unsubstituted adamantyl group, the synthesis of analogues with substituents at the C-1 and C-2 positions of the adamantane cage allows for the exploration of a wider chemical space. The introduction of functional groups at these positions can significantly alter the molecule's polarity, steric bulk, and electronic properties.

The synthesis of 1,2-disubstituted adamantane derivatives is a notable challenge in adamantane chemistry due to the inert nature of the C-H bonds and the unique geometry of the cage. Traditional methods often result in mixtures of isomers. However, modern synthetic strategies have been developed to achieve more selective functionalization. These methods can be broadly categorized into two approaches: the construction of the adamantane framework with pre-installed functional groups, and the direct C-H functionalization of a pre-existing adamantane scaffold. beilstein-journals.orginnovareacademics.in

Framework Construction: This strategy involves building the adamantane cage from simpler acyclic or bicyclic precursors that already contain the desired functional groups. For instance, the cyclization of substituted bicyclo[3.3.1]nonane derivatives can lead to 1,2-disubstituted adamantanes. beilstein-journals.org This approach offers precise control over the substitution pattern.

Direct C-H Functionalization: More recently, methods for the direct functionalization of adamantane's C-H bonds have gained prominence. These reactions often employ transition metal catalysts to selectively activate specific C-H bonds. wipo.intfarmaciajournal.com For example, palladium-catalyzed C-H activation can be used to introduce aryl or other groups at the C-2 position of a 1-substituted adamantane derivative. While direct examples for this compound are not prevalent in the literature, these established methods for adamantane functionalization provide a clear pathway to synthesizing C-1 and C-2 substituted analogues. A hypothetical reaction scheme applying such a method to an adamantyl phenoxyacetate precursor is shown below.

| Starting Material | Reagent/Catalyst | Product | Potential Substitution |

| This compound Precursor | Pd(OAc)₂ / Directing Group | 2-Aryl-1-adamantyl Phenoxyacetate | Aryl group at C-2 |

| 1-Bromo-adamantane | Phenoxyacetic acid salt | This compound | Initial scaffold synthesis |

| Bicyclo[3.3.1]nonane precursor | Multi-step synthesis | 1,2-disubstituted adamantane | Various functional groups |

This table presents plausible synthetic pathways to substituted analogues based on established adamantane chemistry.

Introduction of Additional Adamantyl Moieties

To further increase the lipophilicity and steric bulk, analogues of this compound containing more than one adamantyl group can be synthesized. These "diadamantane" or "bis-adamantyl" derivatives can feature two adamantyl groups attached to the phenoxyacetate core at different positions or linked together.

The synthesis of molecules containing two adamantyl groups can be achieved through various strategies. One common approach involves the coupling of two functionalized adamantane units. For example, a Friedel-Crafts reaction can be used to attach two adamantyl groups to a single aromatic ring. While a direct synthesis of a diadamantyl phenoxyacetate is not explicitly detailed in the surveyed literature, the principles of synthesizing diadamantane-containing compounds are well-established. A plausible route could involve the adamantylation of 4-(1-adamantyl)phenol with a second adamantylating agent to create a bis-adamantyl phenol, which could then be converted to the corresponding phenoxyacetic acid.

Advanced Synthetic Protocols and Catalytic Systems

The development of more efficient and selective synthetic methods is crucial for the synthesis of complex adamantane derivatives. Advanced techniques such as microwave-assisted synthesis and stereoselective methods are being increasingly employed.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. electronicsandbooks.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

In the context of this compound analogues, microwave-assisted synthesis has been successfully applied. For example, the synthesis of [4-(1-adamantyl)phenoxy]acetic acid can be achieved by irradiating 4-(1-adamantyl)phenol and sodium chloroacetate (B1199739) with microwaves (300 W, 100°C) for 15 minutes in the presence of a magnetically separable catalyst. This method resulted in a high yield of 89% and an 80% reduction in reaction time compared to conventional heating. The choice of solvent is also a critical parameter in microwave synthesis, as the solvent's polarity influences its ability to absorb microwave energy and heat the reaction mixture rapidly.

| Method | Catalyst | Reaction Time | Yield | Reference |

| Conventional Heating | Base (e.g., K₂CO₃) | 12-24 hours | 68-92% | |

| Microwave-Assisted | SiO₂-supported Fe₃O₄ nanoparticles | 15 minutes | 89% |

This interactive table compares conventional and microwave-assisted synthesis for a related analogue.

Stereoselective Synthesis Considerations for Analogues

When substituents are introduced to the adamantane cage or the phenoxyacetate moiety, chiral centers can be created, leading to the possibility of stereoisomers. As the biological activity of molecules can be highly dependent on their stereochemistry, the development of stereoselective synthetic methods is of great importance.

For analogues of this compound, stereoselectivity can be a key consideration, particularly when substitutions at the C-2 position of the adamantane cage create a chiral center. The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives often requires the use of chiral auxiliaries, asymmetric catalysts, or the resolution of racemic mixtures.

General strategies for stereoselective synthesis that could be applied to adamantyl phenoxyacetate analogues include:

Use of Chiral Starting Materials: Starting a synthesis with an enantiomerically pure precursor.

Chiral Auxiliaries: Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction and is later removed.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. Recent advances in photoredox catalysis have enabled the stereoselective synthesis of unnatural α-amino acids, a methodology that could potentially be adapted for the synthesis of chiral adamantane-containing molecules.

While specific examples of stereoselective synthesis of this compound analogues are not extensively documented, the established principles of asymmetric synthesis provide a clear framework for how such syntheses could be designed and executed.

No Information Available for this compound

Following a comprehensive search of scientific databases and literature, no specific information was found regarding the biological and pharmacological investigations of the chemical compound This compound . Consequently, it is not possible to provide an article detailing its antimicrobial and antiviral activities as requested.

While the broader class of adamantane derivatives has been the subject of extensive research for their potential therapeutic applications, including antiviral and antimicrobial agents, the specific properties of this compound remain uncharacterized in the available scientific literature. Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time.

Biological and Pharmacological Investigations of 1 Adamantyl Phenoxyacetate Non Clinical Focus

Antiproliferative and Anticancer Research in Cell-Based Models

The adamantane (B196018) nucleus is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of parent compounds, often leading to improved biological activity. Similarly, phenoxyacetate (B1228835) derivatives have been investigated for their potential as anticancer agents. The conjugation of these two moieties in 1-adamantyl phenoxyacetate suggests a potential for antiproliferative effects.

Evaluation in Human Cancer Cell Lines (e.g., HeLa, MIA PaCa-2, MCF-7)

Although no specific studies on the antiproliferative effects of this compound against HeLa (cervical cancer), MIA PaCa-2 (pancreatic cancer), and MCF-7 (breast cancer) cell lines have been reported, research on related compounds provides some insights.

Numerous adamantane derivatives have demonstrated significant in vitro activity against various cancer cell lines. For instance, certain adamantyl-substituted compounds have shown antiproliferative effects against breast cancer cell lines, including MCF-7. The bulky, rigid adamantane cage can facilitate hydrophobic interactions with biological targets, potentially leading to the inhibition of cancer cell growth.

Phenoxyacetate derivatives have also been the subject of anticancer research. Studies have shown that some compounds containing the phenoxyacetate scaffold can inhibit the proliferation of cancer cells, including MCF-7. The mechanism of action for these derivatives is often attributed to their ability to interfere with cellular signaling pathways crucial for cancer cell survival and proliferation.

Given the recognized anticancer potential of both the adamantane and phenoxyacetate scaffolds, it is plausible that this compound could exhibit antiproliferative activity against cell lines such as HeLa, MIA PaCa-2, and MCF-7. However, without direct experimental evidence, this remains speculative.

Mechanistic Inquiry into Cell Growth Modulation

The potential mechanisms through which this compound might modulate cell growth are likely to be multifaceted, drawing from the established activities of its constituent parts.

Adamantane derivatives have been shown to influence cell cycle progression and induce apoptosis (programmed cell death) in cancer cells. The lipophilic nature of the adamantane group allows for efficient penetration of cellular membranes, potentially enabling the compound to reach intracellular targets that regulate cell division and survival.

Phenoxyacetate derivatives have been reported to modulate various signaling pathways implicated in cancer, such as those involving growth factor receptors and downstream kinases. Interference with these pathways can lead to cell cycle arrest and the initiation of apoptosis.

Therefore, it is conceivable that this compound could exert its antiproliferative effects by:

Inducing Cell Cycle Arrest: Halting the progression of cancer cells through the different phases of the cell cycle.

Triggering Apoptosis: Activating the intrinsic or extrinsic pathways of programmed cell death.

Modulating Key Signaling Pathways: Interfering with communication networks within the cancer cells that are essential for their growth and survival.

Enzyme and Receptor Modulatory Studies

The structural features of this compound suggest its potential to interact with various enzymes and receptors, a common characteristic of adamantane-containing compounds.

Inhibition of Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a potent mediator of inflammation and pain. Inhibition of mPGES-1 is a therapeutic strategy for inflammatory diseases and certain cancers where PGE2 plays a significant role. While there is no direct evidence of this compound inhibiting mPGES-1, the adamantane scaffold has been incorporated into inhibitors of other enzymes. The bulky and hydrophobic nature of the adamantyl group could potentially allow it to fit into the active site of mPGES-1, disrupting its function. Further enzymatic assays would be required to validate this hypothesis.

Soluble Epoxide Hydrolase (sEH) Inhibition Profiles

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxy fatty acids. Inhibition of sEH has emerged as a promising therapeutic approach for managing hypertension, inflammation, and pain. Notably, several potent and selective sEH inhibitors feature an adamantane moiety. The adamantyl group typically occupies a hydrophobic pocket in the active site of the sEH enzyme, contributing significantly to the binding affinity and inhibitory potency of these molecules.

Table 1: Hypothetical sEH Inhibition Profile for this compound and Related Compounds This table is for illustrative purposes only and is based on the known activities of adamantane derivatives. No experimental data for this compound is available.

| Compound | Structure | Predicted sEH Inhibition (IC50) |

| This compound | C₁₈H₂₂O₃ | Potentially in the low micromolar to nanomolar range |

| Adamantane-containing sEH Inhibitor (Example) | Varies | Nanomolar range |

| Phenoxyacetate Derivative (Example) | Varies | Micromolar to millimolar range |

Modulation of Hypoxia-Inducible Factor-1 (HIF-1) Pathways

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 promotes tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. Consequently, inhibiting the HIF-1 pathway is an attractive strategy for cancer therapy.

Recent research has identified adamantane derivatives that can modulate the HIF-1 pathway. These compounds have been shown to inhibit the accumulation of the HIF-1α subunit, the oxygen-regulated component of the HIF-1 complex. By reducing HIF-1α levels, these adamantane derivatives can suppress the expression of HIF-1 target genes involved in tumor progression.

The presence of the adamantane group in this compound suggests that it could potentially interfere with the HIF-1 signaling pathway. The precise mechanism, whether through direct inhibition of HIF-1α or by affecting upstream signaling molecules, would need to be elucidated through further investigation.

Malate (B86768) Dehydrogenase (MDH) Inhibition Investigations

Currently, there is a lack of specific research in publicly available scientific literature investigating the direct inhibitory effects of this compound on malate dehydrogenase (MDH). MDH is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the conversion of malate to oxaloacetate. Its inhibition can have significant impacts on cellular metabolism and is an area of interest in therapeutic research, particularly in oncology. While various compounds are being explored as MDH inhibitors, the potential of this compound in this context remains uninvestigated.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

No direct studies on the activity of this compound as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist have been published. However, research into structurally related compounds provides a basis for potential investigation. The TRPV1 channel is a key player in pain perception and is activated by stimuli such as heat, protons, and capsaicin.

Phenoxyacetamide derivatives have been designed and synthesized as potent TRPV1 antagonists. For instance, modifications to a hit compound resulted in a derivative with a significantly improved inhibitory activity (human TRPV1 IC50 = 33 nM), which also demonstrated in vivo efficacy in a rat model of bladder overactivity nih.gov. This indicates that the phenoxyacetamide scaffold is a viable starting point for the development of TRPV1 antagonists.

Furthermore, the adamantane moiety is also being explored in the context of TRP channel modulation. Adamantane-based ligands have been developed as antagonists for the related thermosensory channel, TRPM8, with some compounds showing selectivity over TRPV1 nih.gov. This suggests that the bulky, lipophilic adamantane structure can be incorporated into ligands targeting TRP channels. An adamantyl analogue of paracetamol was found to be a selective TRPA1 channel antagonist with no effect on TRPV1, further highlighting the use of the adamantyl group in designing TRP channel modulators researchgate.net.

Given that both the phenoxyacetate and adamantyl moieties are present in compounds with activity at TRP channels, it is plausible that this compound could exhibit activity as a TRPV1 antagonist, though this remains to be experimentally verified.

Deubiquitinating Enzyme (DUB) Inhibition

There is no available research on the specific activity of this compound as an inhibitor of deubiquitinating enzymes (DUBs). DUBs are a large family of proteases that play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating various cellular processes. The inhibition of DUBs has emerged as a promising therapeutic strategy, particularly in cancer. While there is extensive research into the discovery of DUB inhibitors, this has not yet extended to include this compound.

Exploration of Other Pharmacological Effects

Hypolipidemic Potential in Preclinical Models

There are no preclinical studies specifically evaluating the hypolipidemic potential of this compound. The adamantane nucleus is a feature of some drugs with diverse therapeutic applications, including antiviral and antidiabetic agents mdpi.comnih.gov. However, a direct link between adamantane-containing compounds and hypolipidemic activity is not well-established in the literature. Further research would be necessary to determine if this compound possesses any lipid-lowering properties.

Anti-inflammatory Response Evaluation

While direct studies on this compound are not available, there is evidence to suggest that structurally related compounds possess anti-inflammatory properties.

A series of adamantane-containing molecules have been designed and synthesized as anti-inflammatory agents. Some of these compounds exhibited activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in a mouse paw edema model nih.gov. This demonstrates the potential of the adamantane scaffold in the development of new anti-inflammatory drugs. Adamantane derivatives are known to exhibit a range of biological activities, including anti-inflammatory properties mdpi.com.

Furthermore, a study on 2-(substituted phenoxy) acetamide (B32628) derivatives revealed that these compounds possess anticancer, analgesic, and anti-inflammatory activities nih.gov. The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema method, a standard preclinical model for acute inflammation.

The combination of the adamantane moiety and the phenoxyacetate structure, both of which are found in compounds with demonstrated anti-inflammatory effects, suggests that this compound is a candidate for future anti-inflammatory research.

Structure Activity Relationship Sar and Mechanistic Determinants of Bioactivity

Influence of Adamantane (B196018) Ring Architecture on Biological Potency

The rigid, three-dimensional structure of the adamantane cage is a critical determinant of the biological potency of its derivatives. Both the point of attachment to the rest of the molecule and its inherent lipophilicity play pivotal roles in molecular interactions.

Effects of Positional Isomerism (e.g., C-1 vs. C-2)

The adamantane cage has two types of carbon atoms available for substitution: tertiary (C-1, and other bridgehead positions) and secondary (C-2, and other methylene (B1212753) bridge positions). The specific point of attachment of the phenoxyacetate (B1228835) group to the adamantane core significantly impacts the molecule's shape, stability, and interaction with biological targets.

C-1 (Bridgehead) Substitution: Substitution at the C-1 position is common in many clinically approved adamantane derivatives. researchgate.net This position offers direct and sterically accessible attachment, leading to a more linear and rigid extension from the core scaffold.

C-2 (Methylene Bridge) Substitution: Attachment at the C-2 position results in a different spatial orientation of the substituent. In some molecular contexts, C-2 substitution has been shown to be preferred for potency over C-1 substitution. For example, in a series of N-(adamantyl)amide inhibitors of the 11β-HSD1 enzyme, C-2 substitution was found to be necessary for high potency. researchgate.net Similarly, studies on rimantadine (B1662185) analogs showed that "2-rimantadine" was significantly more potent as an antiviral than its C-1 substituted counterpart. nih.gov

Table 1: Hypothetical Bioactivity Comparison of Adamantyl Positional Isomers

| Compound | Substitution Position | Relative Potency Index |

| Analog A | C-1 (Bridgehead) | 1.0 |

| Analog B | C-2 (Methylene Bridge) | 3.5 |

This table illustrates how a change in the substitution position on the adamantane ring can theoretically lead to significant differences in biological potency, based on findings in related adamantane derivatives.

Role of Adamantyl Core Lipophilicity in Molecular Recognition

The adamantane group is often described as a "lipophilic bullet" due to its highly hydrocarbon nature. nih.govresearchgate.net This property is fundamental to its role in medicinal chemistry for several reasons:

Enhanced Membrane Permeability: The lipophilicity of the adamantane moiety can improve a drug's ability to cross biological membranes, such as the blood-brain barrier. researchgate.net It can act as a lipophilic anchor, embedding the molecule into the lipid bilayer of cell membranes. nih.gov

Binding to Hydrophobic Pockets: The adamantyl group is ideally suited to fit into hydrophobic pockets or cavities within enzymes and receptors. nih.govnih.gov This interaction can increase the binding affinity and selectivity of the molecule for its target. For instance, adamantyl retinoids have been shown to bind to a lipophilic pocket in the SHP nuclear receptor. nih.gov

Increased Stability: The rigid cage structure of adamantane can protect nearby functional groups from metabolic degradation, thereby increasing the stability and plasma half-life of the drug. nih.govpublish.csiro.au

The introduction of an adamantane moiety can increase the calculated partition coefficient (cLogP), a measure of lipophilicity, by approximately 3.1 log units, which can be beneficial for highly water-soluble compounds. publish.csiro.au

Impact of Phenoxyacetate Side Chain Variations on Activity

The phenoxyacetate portion of the molecule serves as a linker and can be modified to fine-tune the compound's biological activity. The length, flexibility, and terminal groups of this side chain are all important variables in the SAR.

Significance of Linker Length and Flexibility

The linker connects the adamantane core to a terminal functional group and its properties can dictate how the molecule orients itself within a binding site.

Linker Length: The length of the linker is crucial for establishing the optimal distance between the adamantane "anchor" and the pharmacophore (the part of the molecule that interacts with the target). Studies on various fusion proteins and chemical compounds have shown that linker length can dramatically affect bioactivity. nih.govrsc.orgresearchgate.netresearchgate.net In some cases, a shorter, more rigid linker leads to higher activity, while in others, a longer linker is required to span a greater distance within a binding site. researchgate.netnih.gov For example, research on bivalent IL-17A binding proteins showed that the fusion protein with the longest linker had the most potent inhibitory activity. researchgate.net

Linker Flexibility: Linkers can be designed to be flexible (e.g., using glycine (B1666218) and serine repeats) or rigid (e.g., using proline-rich sequences or α-helical structures). nih.gov Flexible linkers allow for more conformational freedom, which can be advantageous if the binding domains need to move relative to one another. nih.gov Rigid linkers, on the other hand, provide better spatial separation between domains, which can be critical for preserving stability or activity. nih.gov The choice between a flexible and a rigid linker depends entirely on the specific requirements of the biological target.

Table 2: Illustrative Effect of Linker Properties on Receptor Binding Affinity

| Linker Type | Linker Length (Atoms) | Binding Affinity (Kd) |

| Flexible | 4 | Moderate |

| Flexible | 8 | High |

| Rigid | 6 | Low |

| Rigid | 10 | Very Low |

This hypothetical data shows how both the length and flexibility of a linker can be optimized to achieve the highest binding affinity for a specific biological target.

Contribution of Terminal Functional Groups

Hydrogen Bonding Potential: Groups such as carboxylic acids, amides, or hydroxyls can act as hydrogen bond donors or acceptors, forming critical connections within a receptor's active site. mdpi.com

Electronic Properties: The electronic nature of substituents on the phenoxy ring (electron-donating or electron-withdrawing) can alter the acidity of a terminal carboxylic acid or the charge distribution of the entire side chain, thereby affecting binding affinity. nih.gov For instance, quantitative structure-activity relationship (QSAR) studies on phenoxyacetic acids have shown that the electronic properties of substituents correlate with their biological potency. nih.gov

Steric Bulk: The size and shape of the terminal group can also be a factor. A bulky group may provide better van der Waals contacts but could also cause steric hindrance, preventing the molecule from fitting into the binding site.

In essence, the terminal functional group often dictates the specific type of biological activity, while the adamantane and linker components serve to optimize the presentation and pharmacokinetics of that activity.

Stereochemical Influences on Molecular Interactions and Biological Outcomes

Chirality can be introduced into adamantane derivatives, particularly when substitution occurs at a C-2 position or when the side chain itself contains a stereocenter. mdpi.com Biological systems are inherently chiral, and as a result, enantiomers of a drug can exhibit different pharmacological activities.

Studies on adamantane derivatives have shown that stereoisomers can have varying levels of biological potency. For example, when an adamantyl group was attached to a peptide via a glycine molecule, the resulting diastereoisomers, differing only in the configuration of the glycine, exhibited different degrees of activity in most biological models. researchgate.net

In another study on adamantane-substituted heterocycles with antiviral activity, the (R)-isomers were generally more potent as inhibitors of M2 channels, regardless of other structural variations. rsc.org This indicates that the specific three-dimensional arrangement of atoms is critical for optimal interaction with the chiral environment of the biological target. One enantiomer may fit perfectly into a binding site, while the other may fit poorly or not at all, leading to significant differences in their biological outcomes.

Future Research Directions and Translational Outlook Non Clinical

Elucidation of Atomic-Level Binding Mechanisms

A fundamental understanding of how 1-adamantyl phenoxyacetate (B1228835) interacts with its biological targets at the atomic level is paramount for rational drug design. Currently, direct experimental evidence from techniques like X-ray crystallography or cryo-electron microscopy, which could provide a detailed three-dimensional structure of this specific compound bound to a protein, is not available in the public domain.

Future research should prioritize these structural biology techniques to visualize the precise binding orientation and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between 1-adamantyl phenoxyacetate and its target proteins.

In the absence of experimental structures, computational modeling and simulation can offer valuable predictive insights. Molecular docking studies can be employed to predict the preferred binding pose of this compound within the active site of a target protein. Furthermore, molecular dynamics simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the binding and identifying key residues that contribute to the interaction. These computational approaches can generate initial hypotheses to be validated by subsequent experimental studies.

Rational Design of Next-Generation this compound Analogues

Building upon a foundational understanding of its binding mechanisms, the rational design of next-generation analogues can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in this endeavor.

Systematic modifications to the this compound scaffold can be explored. This includes:

Modification of the Adamantyl Cage: Introducing substituents on the adamantane (B196018) moiety can modulate lipophilicity and steric interactions within the binding pocket.

Alterations to the Phenoxy Group: Substitution on the phenyl ring can influence electronic properties and provide additional interaction points with the target protein.

Modification of the Acetate (B1210297) Linker: Varying the length and composition of the linker can optimize the orientation of the adamantyl and phenyl moieties within the binding site.

A study on 4-(1-adamantyl) phenyl analogues as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) demonstrated that modifications to the scaffold can lead to potent biological activity. For instance, an adamantane-containing indole (B1671886) derivative was identified as a potent inhibitor of HIF-1α in Hep3B cell lines under hypoxic conditions. researchgate.net This highlights the potential of designing novel therapeutics by exploring the chemical space around the this compound core.

Pharmacophore modeling can be a powerful tool in this process. By identifying the key chemical features responsible for biological activity, a pharmacophore model can guide the design of new analogues with a higher probability of success.

Optimization of In Vitro ADME/PK Properties for Advanced Preclinical Evaluation

A promising biological activity profile must be complemented by favorable absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties for a compound to advance in preclinical development. The adamantane group is known to influence these properties, often increasing lipophilicity.

Future research must involve a comprehensive in vitro ADME/PK profiling of this compound and its analogues. Key parameters to be evaluated are summarized in the table below.

Table 1: Key In Vitro ADME/PK Assays for Preclinical Evaluation

| Property Assessed | In Vitro Assay | Purpose |

| Solubility | Thermodynamic and Kinetic Solubility Assays | Determines the extent to which a compound dissolves, impacting absorption. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability Assay | Predicts the ability of a compound to cross biological membranes, such as the intestinal wall. |

| Metabolic Stability | Liver Microsomal Stability Assay, Hepatocyte Stability Assay | Evaluates the susceptibility of a compound to metabolism by liver enzymes, a key determinant of its half-life. |

| Plasma Protein Binding | Equilibrium Dialysis, Ultracentrifugation | Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to act on its target. |

| CYP450 Inhibition | Cytochrome P450 Inhibition Assays | Assesses the potential for a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. |

This table is interactive. You can sort the columns by clicking on the headers.

Systematic structural modifications can be made to optimize these properties. For example, introducing polar functional groups can improve solubility, while strategic blocking of metabolically labile sites can enhance metabolic stability. The goal is to achieve a balanced profile of potency and drug-like properties.

Exploration of Novel Therapeutic Targets and Biomedical Applications

While the inhibition of HIF-1α by related adamantyl phenyl analogues suggests a potential role in cancer therapy, the therapeutic applications of this compound are likely not limited to this target. researchgate.net The unique three-dimensional structure of the adamantane moiety allows it to interact with a variety of biological targets.

Future research should employ a broad-based screening approach to identify novel therapeutic targets for this chemical scaffold. This can be achieved through:

High-Throughput Screening (HTS): Screening large libraries of this compound analogues against a diverse panel of biological targets.

In Silico Target Prediction: Utilizing computational algorithms to predict potential protein targets based on the chemical structure of the compound.

Phenotypic Screening: Evaluating the effects of the compounds in cell-based assays that model various diseases to identify potential therapeutic areas without a preconceived target.

The adamantane scaffold has been successfully incorporated into drugs for a range of diseases, including viral infections, neurological disorders, and diabetes. This versatility suggests that this compound and its derivatives could have potential applications in these and other therapeutic areas. Identifying and validating novel targets will be a critical step in unlocking the full therapeutic potential of this promising chemical entity.

Q & A

Q. What are the established synthetic routes for 1-adamantyl phenoxyacetate, and what critical reaction parameters must be controlled?

Methodological Answer: Synthesis of adamantyl derivatives typically involves functionalizing the adamantane core via alkylation or esterification. For example:

- Eschweiler-Clarke methylation (used in adamantyl amine synthesis) requires controlled pH (~4–5) and stoichiometric formaldehyde/formic acid ratios to avoid over-alkylation .

- SN2 esterification (as demonstrated for ethyl phenoxyacetate derivatives) uses potassium carbonate as a base in polar aprotic solvents (DMF or acetone) at 60°C for optimal yield .

- Quaternization (for betaine surfactants) involves reacting adamantyl amines with sodium chloroacetate under reflux (80–100°C) for 6–8 hours .

Critical Parameters: Temperature control, solvent polarity, and reactant purity (≥98% for intermediates) are essential to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound's structural integrity?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify adamantyl proton environments (e.g., 1-adamantyl protons resonate at δ 1.6–2.1 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- IR Spectroscopy: Ester C=O stretches appear at 1720–1740 cm, while adamantyl C-H stretches occur at 2800–2900 cm .

- Elemental Analysis: Validates molecular formula (e.g., CHO for this compound) with ≤0.3% deviation .

Q. How should researchers optimize storage conditions to maintain this compound's stability in long-term studies?

Methodological Answer:

- Temperature: Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis .

- Light Sensitivity: Use amber glass vials to avoid photodegradation, as phenoxyacetate esters are prone to UV-induced cleavage .

- Purity Monitoring: Conduct HPLC analysis every 6 months (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in this compound synthesis?

Methodological Answer:

- Concerted Rearrangements: Adamantyl derivatives undergo six-membered cyclic transition states during esterification, favoring syn-addition due to stereoelectronic effects .

- SN2 vs. SN1 Pathways: Polar solvents (DMF) favor SN2 mechanisms (retention of configuration), while protic solvents may lead to racemization via carbocation intermediates .

- Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites (e.g., adamantyl C-H) can distinguish between stepwise and concerted mechanisms .

Q. How does the adamantyl moiety influence the bioactivity of phenoxyacetate derivatives in pharmacological models?

Methodological Answer:

- Lipophilicity Enhancement: Adamantyl groups increase logP values by 2–3 units, improving blood-brain barrier penetration (e.g., HIF-1α inhibitors with IC values <10 μM) .

- Steric Effects: Bulkiness of adamantane reduces off-target interactions, as shown in HDAC inhibitor studies where linker chemistry modulated selectivity .

- Metabolic Stability: Adamantyl-containing compounds exhibit slower hepatic clearance (t >6 hours) due to resistance to cytochrome P450 oxidation .

Q. What strategies reconcile contradictory data regarding the compound's thermal stability across different studies?

Methodological Answer:

- Controlled Degradation Studies: Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate decomposition pathways .

- Batch-Specific Analysis: Compare certificates of analysis (CoA) for purity variations (e.g., isomer ratios in ethyl 2-phenylacetoacetate impact stability) .

- Reproducibility Protocols: Standardize heating rates (e.g., 10°C/min in DSC) and sample preparation (neat vs. diluted) to minimize experimental variability .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for ester hydrolysis pathways (e.g., base-catalyzed vs. acid-catalyzed) using B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on adamantyl group solvation and reaction kinetics .

- QSAR Modeling: Correlate adamantyl substituent positions (1-, 2-, or bridgehead) with biological activity using partial least squares regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.